![molecular formula C20H22BrCl2N3 B15073594 (2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)
(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG-172 dihydrochloride is a novel compound known for its selective antagonistic properties towards peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). It has an inhibitory concentration (IC50) of 27 nM, making it a potent inverse agonist . This compound is primarily used in scientific research to study the functions and therapeutic potential of PPARβ/δ.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DG-172 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving bromination and nitrile formation.
Functional Group Introduction:
Final Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels
Industrial Production Methods
Industrial production of DG-172 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.
Purification: Industrial purification methods such as large-scale chromatography and crystallization are employed.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product
化学反応の分析
Types of Reactions
DG-172 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of DG-172 dihydrochloride with modified functional groups, which are used for further research and development .
科学的研究の応用
DG-172 dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the binding and activity of PPARβ/δ.
Biology: Investigates the role of PPARβ/δ in cellular processes such as differentiation and proliferation.
Medicine: Explores the therapeutic potential of PPARβ/δ antagonists in treating diseases like cancer and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARβ/δ .
作用機序
DG-172 dihydrochloride exerts its effects by selectively inhibiting the activity of PPARβ/δ. It enhances the recruitment of transcriptional corepressors and down-regulates the transcription of PPARβ/δ target genes such as angiopoietin-like 4 (ANGPTL4). This inhibition leads to altered cellular processes, including reduced cancer cell invasion and modified differentiation of bone marrow cells .
類似化合物との比較
Similar Compounds
GW501516: Another PPARβ/δ agonist with different binding properties.
GSK0660: A selective PPARβ/δ antagonist with a different chemical structure.
T0070907: A PPARγ antagonist with some overlapping effects on PPARβ/δ
Uniqueness
DG-172 dihydrochloride is unique due to its high selectivity and potency as a PPARβ/δ antagonist. Its ability to inhibit specific target genes and pathways makes it a valuable tool for research and potential therapeutic applications .
特性
分子式 |
C20H22BrCl2N3 |
|---|---|
分子量 |
455.2 g/mol |
IUPAC名 |
2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H |
InChIキー |
SABUORLIDVBCPI-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
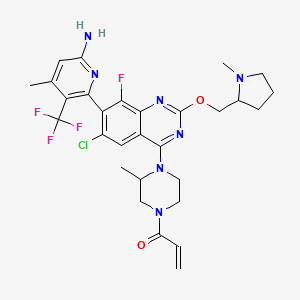
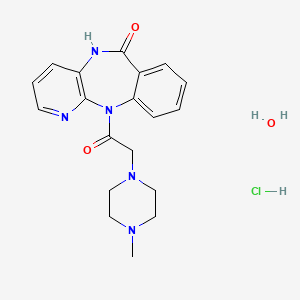
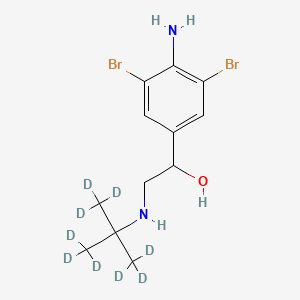
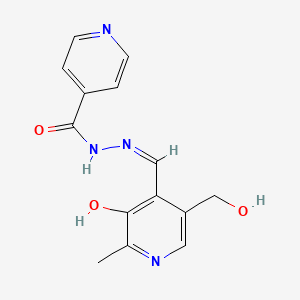
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
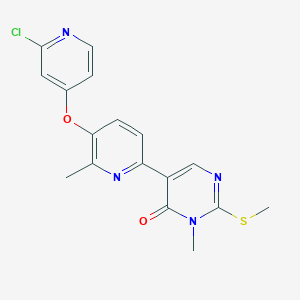
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
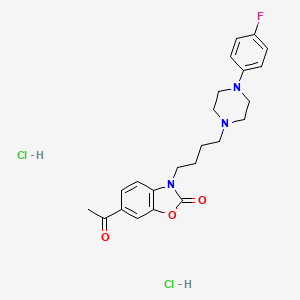
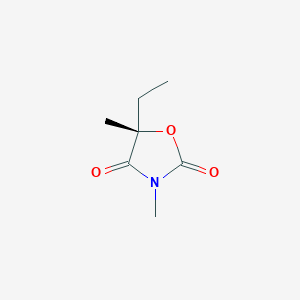
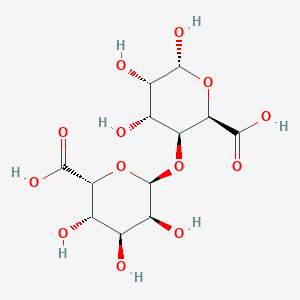
![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)
